molecular formula C14H11N3O4S B8579773 5-Nitro-1-tosylbenzimidazole

5-Nitro-1-tosylbenzimidazole

Cat. No. B8579773
M. Wt: 317.32 g/mol
InChI Key: VSGQIMHWNHRKJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-1-tosylbenzimidazole is a useful research compound. Its molecular formula is C14H11N3O4S and its molecular weight is 317.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Nitro-1-tosylbenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-1-tosylbenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Nitro-1-tosylbenzimidazole

Molecular Formula

C14H11N3O4S

Molecular Weight

317.32 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-5-nitrobenzimidazole

InChI

InChI=1S/C14H11N3O4S/c1-10-2-5-12(6-3-10)22(20,21)16-9-15-13-8-11(17(18)19)4-7-14(13)16/h2-9H,1H3

InChI Key

VSGQIMHWNHRKJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirring solution of 5-nitrobenzimidazole (7.5 g, 46 mmol) in THF (300 mL) and water (150 mL) was added K2CO3 (15.9 g, 115 mmol), followed by p-toluenesulfonyl chloride (11.4 g, 46 mmol). After stirring for 16 h, solvents were removed in vacuo and the residue was partitioned between ethyl acetate and water. The layers were separated and the organic phase was washed with brine, then dried with MgSO4, filtered and concentrated in vacuo. The crude solid was dissolved in choloroform and chromatographed over a silica gel column with a gradient of chloroform through 10% methanol/chloroform. The product containing fractions were combined and concentrated in vacuo to give 11.4 g (79%) of light yellow solid.
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
15.9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
11.4 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.